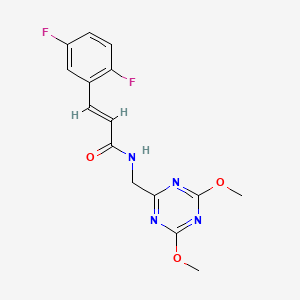

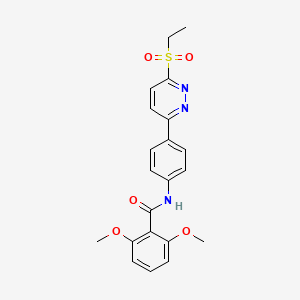

![molecular formula C9H9NO2 B2915232 5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 31366-49-1](/img/structure/B2915232.png)

5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one is a chemical compound that has been mentioned in the context of various scientific research . It’s a part of a series of molecules having 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups has been synthesized from the simple esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . Another method for the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involves a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the polymerization behavior of TMBE was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage . Also, a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids was reported for the first time .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the dynamic mechanical analysis of PTMBE showed that the Tg was 110 C. Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of PTMBE, which were 263 and 289 C, respectively, with a char yield of 27% at 800 C .科学的研究の応用

Innovative Synthesis Methods

5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one, a derivative of 3,4-dihydro-2H-benzo[1,4]oxazines, has been a focus of research for its innovative synthesis methods. Recent studies have developed new approaches for synthesizing this compound, which is of interest in biology and medication. One study demonstrated a novel synthesis method using 2-aminophenol as the starting material, leading to various derivatives including 5-methyl variants (詹淑婷, 2012).

Biological and Pharmacological Interest

This compound and its derivatives are known for their wide biological activities. These compounds have been synthesized and evaluated for their potential in various pharmacological applications. One research highlighted their significant inhibition against Gram-positive bacteria and fungi, indicating their use as potent antimicrobials (Liang Fang et al., 2011). Another study synthesized novel derivatives and evaluated them for their anti-cancer activities, showing promising results against various cancer cell lines (C. Rajitha et al., 2011).

Antimicrobial and Anti-cancer Potential

The antimicrobial and anti-cancer properties of this compound derivatives have been a significant area of study. Research has found these compounds to exhibit potent antimicrobial activities, with specific derivatives identified as promising leads (Rajitha Bollu et al., 2017). Additionally, some derivatives have shown good cytotoxic activity against breast and cervical cancer cell lines, further reinforcing their potential as anti-cancer agents (V. Nagavelli et al., 2016).

作用機序

特性

IUPAC Name |

5-methyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-3-2-4-7-9(6)10-8(11)5-12-7/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEWFCAHXGQOIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

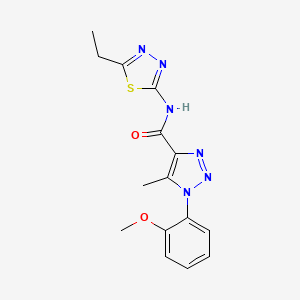

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2915149.png)

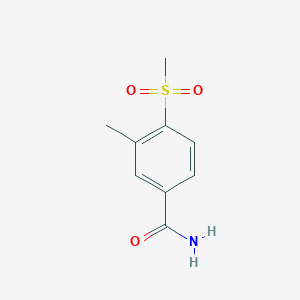

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2915151.png)

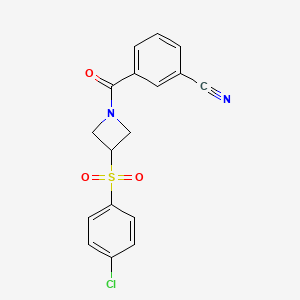

![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2915153.png)

![[4-[4-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzoyl]piperazin-1-yl]-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone](/img/structure/B2915154.png)

![2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2915160.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2915161.png)

![2-phenoxy-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2915165.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid](/img/structure/B2915169.png)

![1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol](/img/structure/B2915170.png)